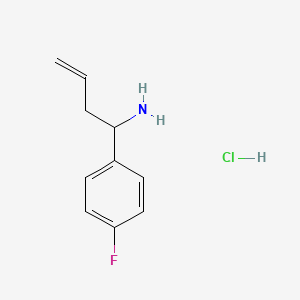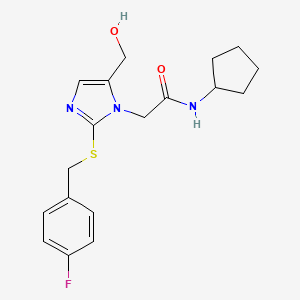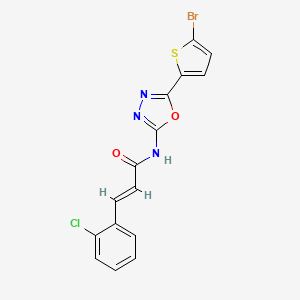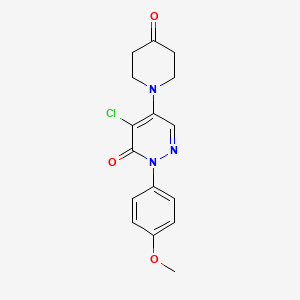
4-chloro-2-(4-methoxyphenyl)-5-(4-oxopiperidino)-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxyphenyl isocyanate is an organic compound with the linear formula CH3OC6H4NCO . It is used as a building block in organic synthesis .
Physical and Chemical Properties This compound is a liquid at room temperature. It has a refractive index of 1.548 and a density of 1.151 g/mL at 25 °C. It boils at 106-110 °C/16 mmHg .
Wissenschaftliche Forschungsanwendungen
Pyridazinone Compounds in Scientific Research
Selective Cyclooxygenase Inhibitors
Pyridazinone derivatives, such as Vicinally disubstituted pyridazinones, have been identified as potent and selective COX-2 inhibitors. These compounds, exemplified by ABT-963, demonstrate significant selectivity for COX-2 over COX-1, improved aqueous solubility compared to celecoxib and rofecoxib, and possess high oral anti-inflammatory potency. Their application in the treatment of pain and inflammation associated with arthritis has been highlighted, showcasing their potential in the development of new therapeutic agents (Asif, 2016).
Antioxidant Properties of Chromones
Chromones and their derivatives, closely related to pyridazinones, have shown significant antioxidant properties, which are instrumental in neutralizing active oxygen and halting free radicals processes. These mechanisms play a crucial role in delaying or inhibiting cell impairment leading to various diseases. The structure-activity relationship suggests that specific functional groups on chromone nuclei are critical for their radical scavenging activity. This insight aids in the design of novel compounds with enhanced antioxidant and therapeutic potentials (Yadav et al., 2014).
Azolo[d]pyridazinones in Medicinal Chemistry
Azolo[d]pyridazinones are a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including antidiabetic, antiasthmatic, anticancer, and antimicrobial activities. The scaffold's importance against targets like PDE, COX, and DPP-4 has been reviewed, highlighting its versatility and potential in drug development (Tan & Sari, 2020).
Synthesis of Pyridazine and Pyridazinone Analogues
The synthesis of pyridazinones and their diverse biological activities, particularly related to the cardiovascular system, has been a focus of research. Various synthesis methods, including the reaction of β-aroylpropionic acid derivatives with hydrazine derivatives, have been explored to produce new series of pyridazinones. These studies support the ongoing development of pyridazinones for therapeutic applications (Jakhmola et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-chloro-2-(4-methoxyphenyl)-5-(4-oxopiperidin-1-yl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3/c1-23-13-4-2-11(3-5-13)20-16(22)15(17)14(10-18-20)19-8-6-12(21)7-9-19/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUTZBRIWKYFBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N3CCC(=O)CC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
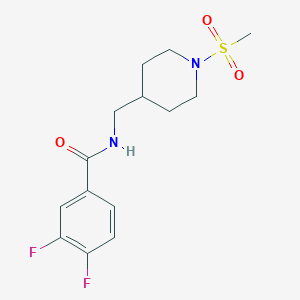


![Benzo[d]thiazol-6-yl(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2614845.png)

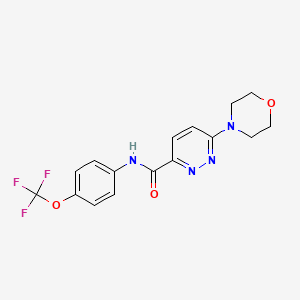
![4-Phenyl-1-(2-(2,3,6-triazino[5,4-B]indol-3-ylthio)acetyl)thiosemicarbazide](/img/structure/B2614850.png)
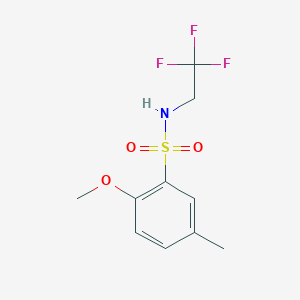

![1-(2,4-Dichlorophenyl)-2-((4-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2614855.png)
![2-[4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]piperidin-1-yl]acetamide](/img/structure/B2614857.png)
